molecular formula C10H14N2 B14194613 2-Methyl-2,3-dihydro-1H-indene-4,7-diamine CAS No. 917805-31-3

2-Methyl-2,3-dihydro-1H-indene-4,7-diamine

Cat. No.: B14194613
CAS No.: 917805-31-3
M. Wt: 162.23 g/mol
InChI Key: BOPDDZMXSVMRIX-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with the molecular formula C10H14N2. This compound is part of the indene family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of two amine groups at positions 4 and 7, along with a methyl group at position 2, makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1H-indene-4,7-diamine typically involves the hydrogenation of 2-methylindene followed by amination. One common method starts with the hydrogenation of 2-methylindene in the presence of a palladium catalyst under high pressure and temperature conditions. The resulting 2-methyl-2,3-dihydro-1H-indene is then subjected to amination using ammonia or an amine source in the presence of a suitable catalyst, such as Raney nickel .

Industrial Production Methods

Industrial production of this compound often involves similar steps but on a larger scaleThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals, such as dyes and fragrances.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-indene-4,7-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methyl group and the two amine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

917805-31-3

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-indene-4,7-diamine

InChI

InChI=1S/C10H14N2/c1-6-4-7-8(5-6)10(12)3-2-9(7)11/h2-3,6H,4-5,11-12H2,1H3

InChI Key

BOPDDZMXSVMRIX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2C1)N)N

Origin of Product

United States

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